
4-(2-Chloroethyl)-1,2-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethyl)-1,2-difluorobenzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group and two fluorine atoms at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,2-difluorobenzene typically involves the introduction of the 2-chloroethyl group onto a difluorobenzene ring. One common method is through a Friedel-Crafts alkylation reaction, where 1,2-difluorobenzene reacts with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethyl)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-hydroxyethyl)-1,2-difluorobenzene.
Oxidation Reactions: The 2-chloroethyl group can be oxidized to form 4-(2-chloroacetyl)-1,2-difluorobenzene using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to form 4-(2-ethyl)-1,2-difluorobenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-(2-hydroxyethyl)-1,2-difluorobenzene.
Oxidation: 4-(2-chloroacetyl)-1,2-difluorobenzene.
Reduction: 4-(2-ethyl)-1,2-difluorobenzene.
Applications De Recherche Scientifique
4-(2-Chloroethyl)-1,2-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethyl)-1,2-difluorobenzene involves its interaction with molecular targets through its functional groups. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms can enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroethyl)-1,2-difluorobenzene: Contains a 2-chloroethyl group and two fluorine atoms.
4-(2-Chloroethyl)-1-fluorobenzene: Contains a 2-chloroethyl group and one fluorine atom.
4-(2-Chloroethyl)-1,3-difluorobenzene: Contains a 2-chloroethyl group and two fluorine atoms at different positions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions. The presence of two fluorine atoms at the 1 and 2 positions can enhance the compound’s stability and affect its electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H7ClF2 |
|---|---|
Poids moléculaire |
176.59 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
Clé InChI |
YFTCZBFVJYIXDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)


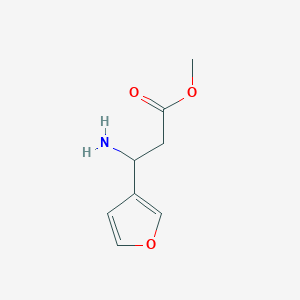

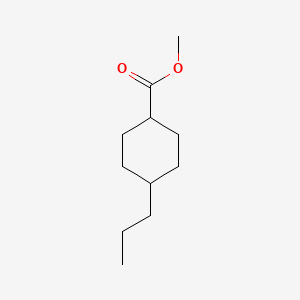
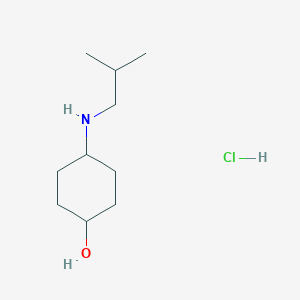
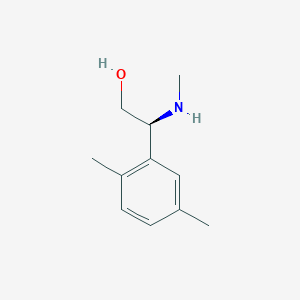
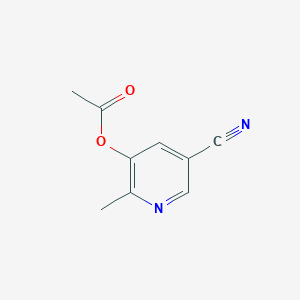
![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)
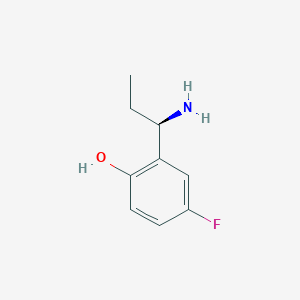
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
